molecular formula C9H15NO2 B219677 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane CAS No. 114200-20-3

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane

Cat. No.: B219677
CAS No.: 114200-20-3
M. Wt: 241.37 g/mol
InChI Key: IQHBDLUJVLOBJA-FKEKPDDDSA-N
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Description

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane is a chemical compound with the molecular formula C17H23N and a molecular weight of 241.37 g/mol . It is characterized by a bicyclic structure with a phenyl group and a piperidinyl group attached to the hexane ring.

Preparation Methods

The synthesis of 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane can be compared with other similar compounds such as:

  • 3-Phenyl-3-(N-morpholinyl)bicyclo(3.1.0)hexane
  • 3-Phenyl-3-(N-pyrrolidinyl)bicyclo(3.1.0)hexane

These compounds share a similar bicyclic structure but differ in the nature of the substituent groups attached to the hexane ring. The unique combination of the phenyl and piperidinyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[(1R,5S)-3-phenyl-3-bicyclo[3.1.0]hexanyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-3-7-16(8-4-1)17(12-14-11-15(14)13-17)18-9-5-2-6-10-18/h1,3-4,7-8,14-15H,2,5-6,9-13H2/t14-,15+,17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBDLUJVLOBJA-FKEKPDDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3CC3C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2(C[C@H]3C[C@H]3C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114200-20-3
Record name 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114200203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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